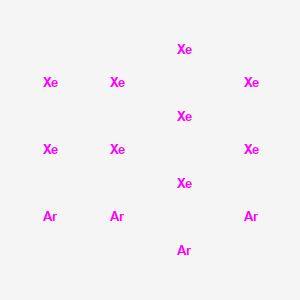
Argon;xenon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argon and xenon are noble gases, elements that are typically unreactive due to their full valence electron shells. under specific conditions, these gases can form compounds. One such compound is the argon-xenon compound, which has the chemical formula ArXe. This compound is notable for its unique properties and the conditions under which it can be synthesized.
Preparation Methods
The preparation of argon-xenon compounds typically involves high-pressure conditions. One method involves the use of gas hydrate technology, where argon and xenon gases are combined under controlled conditions to form a stable compound. This process often requires a stainless steel equilibrium cell and precise temperature and pressure control . Another method involves cryogenic distillation, which is energy-intensive but effective in separating and purifying noble gases .
Chemical Reactions Analysis
Argon-xenon compounds are relatively inert, but they can undergo certain types of reactions under specific conditions. These reactions include:
Oxidation and Reduction: While argon and xenon are generally unreactive, xenon can form compounds with highly electronegative elements like fluorine and oxygen.
Substitution: Xenon can participate in substitution reactions, particularly with fluorine to form various xenon fluorides.
Common Reagents and Conditions: Reactions involving xenon often require the presence of strong oxidizing agents like platinum hexafluoride and conditions such as high pressure or the presence of a catalyst.
Major Products: The major products of these reactions include xenon fluorides (XeF2, XeF4, XeF6) and oxides (XeO3, XeO4).
Scientific Research Applications
Argon-xenon compounds have several scientific research applications:
Mechanism of Action
The mechanism of action for argon-xenon compounds involves the interaction of their closed-shell electron configurations under high-pressure conditions. This interaction leads to the formation of van der Waals bonds, which are relatively weak but sufficient to stabilize the compound . The molecular targets and pathways involved are primarily related to the physical conditions that enable these interactions, such as pressure and temperature .
Comparison with Similar Compounds
Argon-xenon compounds can be compared with other noble gas compounds, such as those involving krypton and radon. Similar compounds include:
Properties
CAS No. |
220152-40-9 |
|---|---|
Molecular Formula |
Ar4Xe9 |
Molecular Weight |
1341 g/mol |
IUPAC Name |
argon;xenon |
InChI |
InChI=1S/4Ar.9Xe |
InChI Key |
LRECLMNZGWXHHM-UHFFFAOYSA-N |
Canonical SMILES |
[Ar].[Ar].[Ar].[Ar].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















